Robinin

Catalog No.
S541733
CAS No.
301-19-9
M.F
C33H40O19
M. Wt
740.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Robinin

CAS Number

301-19-9

Product Name

Robinin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C33H40O19

Molecular Weight

740.7 g/mol

InChI

InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1

InChI Key

PEFASEPMJYRQBW-HKWQTAEVSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO[C@H]3[C@@H]([C@@H]([C@H]([C@H](C)O3)O)O)O)O2)O)O)O)=C(C4=CC=C(O)C=C4)OC5=CC(O[C@H]6[C@@H]([C@@H]([C@H]([C@H](C)O6)O)O)O)=CC(O)=C15

Solubility

Soluble in DMSO

Synonyms

EINECS 206-113-3; Kaempferol-3-O-gal-rham-7-O-rham; Kaempferol-3-O-robinoside-7-O-rhamnoside; NSC 9222; Robinin; UNII-75RT1VGM60;

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O

Description

The exact mass of the compound Robinin is 740.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Robinin is a natural compound classified as a glycosyloxyflavone, specifically a dihydroxyflavone, with the chemical formula C33H40O19. It is identified by its unique structure, which includes multiple hydroxyl groups and sugar moieties, making it functionally related to kaempferol, another flavonoid known for its biological activities . Robinin is primarily recognized for its role as a plant metabolite and has been isolated from various plant sources, contributing to its significance in natural product chemistry.

  • Robinin's mechanism of action is still under investigation. However, research suggests it might inhibit specific enzymes (TLR2/4) involved in inflammatory processes and potentially influence cell growth pathways [, ].
  • Toxicity: Limited data exists on Robinin's specific toxicity in humans. However, animal studies suggest it may have low inherent toxicity [].
  • Flammability: No information regarding the flammability of Robinin is currently available.
  • Reactivity: Detailed data on Robinin's reactivity with other compounds is not yet well established in scientific literature.

Anti-inflammatory Properties

Studies suggest Robinin might possess anti-inflammatory properties. Research on rats with adjuvant arthritis showed that Robinin, when combined with methotrexate (a common anti-rheumatic drug), offered mildly better results in reducing inflammation compared to methotrexate alone. This effect is believed to be due to Robinin's ability to decrease levels of inflammatory markers like Interleukin-17A and gamma-glutamyl transferase [].

Potential Benefits for Cardiovascular Health

Robinin's role in cardiovascular health is another area of exploration. Studies indicate that Robinin may improve heart function and reduce heart tissue damage. In animal models, Robinin treatment demonstrated reduced levels of lipid peroxidation (a marker of oxidative stress) and inflammatory markers in the heart. Additionally, it might modulate signaling pathways associated with heart health [].

Other Research Areas

Scientific research on Robinin is ongoing, with investigations into its potential effects on various conditions. Some studies explore its impact on:

  • Metabolic disorders: Robinin's structural similarity to insulin has led to research on its potential application in diabetes and obesity treatment [].
  • Cancer: Studies have examined Robinin's interaction with drug transporters in cancer cells, potentially affecting treatment efficacy.
Typical of flavonoids. These include:

  • Hydrolysis: The glycosidic bond in robinin can be hydrolyzed to yield aglycone forms and sugar components.
  • Oxidation: The presence of hydroxyl groups allows robinin to participate in oxidation reactions, potentially leading to the formation of quinones.
  • Complexation: Robinin can form complexes with metal ions, which may influence its biological activity and stability.

These reactions are essential for understanding robinin's reactivity and potential transformations in biological systems.

Robinin exhibits a range of biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Robinin has been reported to inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity: Studies indicate that robinin possesses antimicrobial properties against various pathogens, suggesting its potential use in treating infections .

The compound's biological activities are attributed to its flavonoid structure, which is known for conferring health benefits.

Robinin can be synthesized through various methods:

  • Natural Extraction: It is often isolated from plant sources using solvent extraction techniques followed by purification processes such as chromatography.
  • Chemical Synthesis: Synthetic approaches involve the construction of the flavonoid backbone followed by glycosylation to introduce sugar moieties. This method allows for the production of robinin in a laboratory setting but may require multiple steps and specific reagents.

The choice of synthesis method depends on the desired yield and purity of the final product.

Robinin has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, robinin is being explored for use in drug formulations aimed at treating oxidative stress-related conditions and inflammatory diseases.
  • Nutraceuticals: Its antioxidant properties make it a valuable ingredient in dietary supplements aimed at improving health and wellness.
  • Cosmetics: Robinin's skin-protective effects are being investigated for incorporation into cosmetic products aimed at reducing oxidative damage and inflammation .

Research into the interactions of robinin with other biomolecules has revealed important insights:

  • Protein Binding: Studies have shown that robinin can bind to various proteins, influencing their activity and stability.
  • Synergistic Effects: When combined with other flavonoids or compounds, robinin may exhibit enhanced biological effects, indicating potential for synergistic formulations in therapeutic applications .

Understanding these interactions is crucial for developing effective applications of robinin in health-related products.

Robinin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:

Compound NameStructure TypeKey Features
KaempferolDihydroxyflavoneAntioxidant, anti-inflammatory properties.
QuercetinFlavonolStrong antioxidant; widely studied for health benefits.
RutinGlycoside of quercetinKnown for vascular protective effects.

Uniqueness of Robinin

Robinin is unique due to its specific glycosyloxy structure that distinguishes it from other flavonoids. Its diverse biological activities, particularly its pronounced anti-inflammatory and antimicrobial properties, set it apart from similar compounds. Furthermore, its potential applications in pharmaceuticals and nutraceuticals highlight its importance as a bioactive natural product.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.2

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

740.21637904 g/mol

Monoisotopic Mass

740.21637904 g/mol

Heavy Atom Count

52

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75RT1VGM60

Other CAS

301-19-9

Wikipedia

Robinin

Dates

Modify: 2023-08-15
1: Janeesh PA, Sasikala V, Dhanya CR, Abraham A. Robinin modulates TLR/NF-κB signaling pathway in oxidized LDL induced human peripheral blood mononuclear cells. Int Immunopharmacol. 2014 Jan;18(1):191-7. doi: 10.1016/j.intimp.2013.11.023. Epub 2013 Dec 2. PubMed PMID: 24295649.
2: Janeesh PA, Abraham A. Robinin modulates doxorubicin-induced cardiac apoptosis by TGF-β1 signaling pathway in Sprague Dawley rats. Biomed Pharmacother. 2014 Oct;68(8):989-98. doi: 10.1016/j.biopha.2014.09.010. Epub 2014 Sep 29. PubMed PMID: 25443416.
3: Tsiklauri L, An G, Ruszaj DM, Alaniya M, Kemertelidze E, Morris ME. Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2011 Apr 28;55(1):109-13. doi: 10.1016/j.jpba.2010.12.021. Epub 2010 Dec 23. PubMed PMID: 21232900.
4: Lagarón Cabello B, García Gracia R, Sierra Manzano JM. [Robinin intoxication]. Aten Primaria. 2002 Sep 15;30(4):258-9. Spanish. PubMed PMID: 12237034.
5: Lau CS, Carrier DJ, Beitle RR, Howard LR, Lay JO, Liyanage R, Clausen EC. A glycoside flavonoid in Kudzu (Pueraria lobata): identification, quantification, and determination of antioxidant activity. Appl Biochem Biotechnol. 2005 Spring;121-124:783-94. PubMed PMID: 15930558.
6: Saĭiad SA, Borysov MI, Koval'ov VM. [Isolation, identification and quantitative determination of robinin in the leaves of Pueraria lobata]. Farm Zh. 1979;(4):52-5. Ukrainian. PubMed PMID: 225196.
7: Osipovich LI. [Effect of the drying and fixation conditions on the robinin level in the flowers of Robinia pseudoacacia]. Farm Zh. 1972 Nov-Dec;27(6):77-8. Ukrainian. PubMed PMID: 4664858.
8: Zaprjanowa AZ, Angelowa MK. [Quantitative determination of robinin]. Mikrochim Acta. 1976;(5-6 Pt 2):481-6. German. PubMed PMID: 233962.
9: Vasil'chenko EA, Sokolova VE. [Diuretic action of robinin]. Farmakol Toksikol. 1973 Jan-Feb;36(1):97-100. Russian. PubMed PMID: 4685164.
10: Austel N, Eilers EJ, Meiners T, Hilker M. Elm leaves 'warned' by insect egg deposition reduce survival of hatching larvae by a shift in their quantitative leaf metabolite pattern. Plant Cell Environ. 2016 Feb;39(2):366-76. doi: 10.1111/pce.12619. Epub 2015 Nov 14. PubMed PMID: 26296819.
11: Sokolova VE, Vasil'chenko EA, Izmaĭlova IK. [Anabolic action of flavonoids]. Farmakol Toksikol. 1978 May-Jun;41(3):323-7. Russian. PubMed PMID: 658381.
12: March RE, Miao XS, Metcalfe CD. A fragmentation study of a flavone triglycoside, kaempferol-3-O-robinoside-7-O-rhamnoside. Rapid Commun Mass Spectrom. 2004;18(9):931-4. PubMed PMID: 15116418.
13: Bokkenheuser VD, Shackleton CH, Winter J. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochem J. 1987 Dec 15;248(3):953-6. PubMed PMID: 3435494; PubMed Central PMCID: PMC1148642.
14: Ugocsai K, Varga A, Molnár P, Antus S, Molnár J. Effects of selected flavonoids and carotenoids on drug accumulation and apoptosis induction in multidrug-resistant colon cancer cells expressing MDR1/LRP. In Vivo. 2005 Mar-Apr;19(2):433-8. PubMed PMID: 15796208.
15: Yahara S, Kohjyouma M, Kohoda H. Flavonoid glycosides and saponins from Astragalus shikokianus. Phytochemistry. 2000 Feb;53(4):469-71. PubMed PMID: 10731025.
16: Díaz JG, Carmona AJ, Torres F, Quintana J, Estévez F, Herz W. Cytotoxic activities of flavonoid glycoside acetates from Consolida oliveriana. Planta Med. 2008 Feb;74(2):171-4. doi: 10.1055/s-2008-1034278. Epub 2008 Jan 23. PubMed PMID: 18214815.
17: Sathishkumar T, Baskar R, Aravind M, Tilak S, Deepthi S, Bharathikumar VM. Simultaneous Extraction Optimization and Analysis of Flavonoids from the Flowers of Tabernaemontana heyneana by High Performance Liquid Chromatography Coupled to Diode Array Detector and Electron Spray Ionization/Mass Spectrometry. ISRN Biotechnol. 2012 Oct 18;2013:450948. doi: 10.5402/2013/450948. eCollection 2013. PubMed PMID: 25969771; PubMed Central PMCID: PMC4417552.
18: Ficarra R, Ficarra P, Tommasini S, Calabrò ML, Ragusa S, Barbera R, Rapisarda A. Leaf extracts of some Cordia species: analgesic and anti-inflammatory activities as well as their chromatographic analysis. Farmaco. 1995 Apr;50(4):245-56. PubMed PMID: 7669169.
19: Ji TF, Yang JB, Song WX, Wang AG, Su YL, Yuan L. [Studies on chemical constituents of Artemisia rupestris (II)]. Zhongguo Zhong Yao Za Zhi. 2007 Jun;32(12):1187-9. Chinese. PubMed PMID: 17802884.
20: Gyémánt N, Tanaka M, Antus S, Hohmann J, Csuka O, Mándoky L, Molnár J. In vitro search for synergy between flavonoids and epirubicin on multidrug-resistant cancer cells. In Vivo. 2005 Mar-Apr;19(2):367-74. PubMed PMID: 15796199.

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